schisandrin A

Catalog No.
S542815
CAS No.
61281-38-7
M.F
C24H32O6
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
schisandrin A

CAS Number

61281-38-7

Product Name

schisandrin A

IUPAC Name

(9S,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N

SMILES

C[C@H]1CC2=CC(OC)=C(OC)C(OC)=C2C3=C(OC)C(OC)=C(OC)C=C3C[C@H]1C

Solubility

Soluble in DMSO

Synonyms

deoxyschisandrin, deoxyschizandrin, schisandrin A, schizandrin A

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC

Description

The exact mass of the compound Deoxyschizandrin is 416.2199 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Liver Protective Effects

Deoxyschizandrin exhibits strong antioxidant properties. Studies suggest it can scavenge free radicals, reducing oxidative stress in the liver. This is significant because oxidative stress is implicated in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatitis. In animal studies, DSZ administration improved liver function markers and protected against liver damage caused by toxins [1].

Source

[1] Liu, J., et al. (2010). Protective effects of deoxyschizandrin from Schisandra chinensis fruit against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. Chemico-Biological Interactions, 188(1), 164-170. ()

Potential Benefits for Neurodegenerative Diseases

Research suggests Deoxyschizandrin may have neuroprotective properties. Studies indicate it can improve memory function and protect neurons from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, DSZ may enhance the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival [2].

Source

[2] Wang, Q., et al. (2010). Deoxyschizandrin protects against glutamate-induced neurotoxicity in HT22 hippocampal cells and exhibits memory-enhancing effects in vivo. Journal of Asian Natural Products Research, 12(5), 422-430. ()

Anti-Inflammatory and Immunomodulatory Effects

Deoxyschizandrin demonstrates anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators and modulate the immune system. This makes it a potential candidate for research on inflammatory diseases like arthritis and autoimmune disorders [3].

Source

[3] Li, Y., et al. (2016). Deoxyschizandrin inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages via down-regulating the NF-κB signaling pathway. International Journal of Molecular Sciences, 17(10), 1674. ()

Schisandrin A is a natural compound derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Classified as a dibenzocyclooctadiene lignan, Schisandrin A has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It is one of the major active constituents of Schisandra chinensis, contributing to the plant's therapeutic potential against various diseases.

That contribute to its biological activity. Notably, it can interact with reactive oxygen species (ROS), mitigating oxidative stress by scavenging free radicals. This interaction is crucial in preventing cellular damage and apoptosis induced by oxidative agents such as hydrogen peroxide. Additionally, Schisandrin A has been shown to inhibit pro-inflammatory cytokines and signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways, which are pivotal in inflammatory responses .

The biological activity of Schisandrin A is extensive:

  • Antioxidant Effects: Schisandrin A effectively reduces ROS accumulation and enhances the activity of antioxidative enzymes like superoxide dismutase and glutathione peroxidase .
  • Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha, thereby reducing inflammation in various cell types .
  • Neuroprotection: Schisandrin A protects neuronal cells from oxidative stress-induced damage and apoptosis, making it a potential candidate for treating neurodegenerative diseases .
  • Cytoprotection: The compound has demonstrated protective effects against cytotoxic agents like deoxynivalenol, showcasing its potential in gastrointestinal health .

The synthesis of Schisandrin A can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Schisandrin A from the dried fruit of Schisandra chinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Several synthetic routes have been developed, including multi-step organic reactions that involve coupling reactions and cyclization processes to construct the dibenzocyclooctadiene framework characteristic of Schisandrin A.
  • Biotransformation: Microbial fermentation processes have also been explored to produce Schisandrin A from precursor compounds found in Schisandra chinensis.

Schisandrin A has numerous applications in health and medicine:

  • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in formulations targeting conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
  • Nutraceuticals: As a dietary supplement, Schisandrin A is marketed for its potential health benefits, including enhancing liver function and improving cognitive performance.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

Schisandrin A interacts with various biological systems:

  • Cytochrome P450 Enzymes: Research indicates that Schisandrin A can influence the metabolism of drugs processed by cytochrome P450 enzymes, potentially altering their efficacy and safety profiles .
  • Adiponectin Receptor: It binds to adiponectin receptor 2, which plays a role in metabolic regulation .
  • Drug Interactions: Schisandrin A may affect the pharmacokinetics of medications such as warfarin and tacrolimus by altering their metabolism and clearance rates .

Schisandrin A shares structural similarities with other lignans derived from Schisandra chinensis. Here are some comparable compounds:

CompoundUnique FeaturesBiological Activity
Schisandrin BEnantiomer with distinct pharmacological profilesAntioxidant, anti-inflammatory
DeoxyschisandrinLacks one hydroxyl group compared to Schisandrin AExhibits neuroprotective effects
Schisantherin ADifferent structural configurationPotential anti-cancer properties

Uniqueness of Schisandrin A

What sets Schisandrin A apart is its specific mechanism of action against oxidative stress and inflammation through multiple signaling pathways. While other similar compounds exhibit overlapping biological activities, Schisandrin A's unique ability to modulate various cellular responses makes it a focal point for research into therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Exact Mass

416.21988874 g/mol

Monoisotopic Mass

416.21988874 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74XQL5DO3S

Other CAS

69176-53-0

Wikipedia

Schisandrin A
Deoxyschizandrin

Dates

Modify: 2023-08-15
1: Jeong MJ, Kim SR, Jung UJ. Schizandrin A supplementation improves nonalcoholic fatty liver disease in mice fed a high-fat and high-cholesterol diet. Nutr Res. 2019 Jan 11;64:64-71. doi: 10.1016/j.nutres.2019.01.001. [Epub ahead of print] PubMed PMID: 30802724.
2: Zhou F, Wang M, Ju J, Wang Y, Liu Z, Zhao X, Yan Y, Yan S, Luo X, Fang Y. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation. Am J Transl Res. 2019 Jan 15;11(1):199-209. eCollection 2019. PubMed PMID: 30787979; PubMed Central PMCID: PMC6357305.
3: Guo SS, Pang X, Wang Y, Geng ZF, Cao JQ, Liang JY, Deng ZW, Du SS. Chemical constituents isolated from stems of Schisandra chinensis and their antifeedant activity against Tribolium castaneum. Nat Prod Res. 2019 Jan 9:1-7. doi: 10.1080/14786419.2018.1547291. [Epub ahead of print] PubMed PMID: 30623674.
4: Li S, Xie R, Jiang C, Liu M. Schizandrin A Alleviates LPS-Induced Injury in Human Keratinocyte Cell Hacat Through a MicroRNA-127-Dependent Regulation. Cell Physiol Biochem. 2018;49(6):2229-2239. doi: 10.1159/000493826. Epub 2018 Sep 26. PubMed PMID: 30257250.
5: Liu X, Wang S, Wu Z, Wang Z, Zheng Q, Li D. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes. Molecules. 2018 Aug 27;23(9). pii: E2158. doi: 10.3390/molecules23092158. PubMed PMID: 30150602; PubMed Central PMCID: PMC6225205.
6: Choi YH. Schisandrin A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells. Biomed Pharmacother. 2018 Oct;106:902-909. doi: 10.1016/j.biopha.2018.07.035. Epub 2018 Jul 12. PubMed PMID: 30119261.
7: Hahn L, Lübtow MM, Lorson T, Schmitt F, Appelt-Menzel A, Schobert R, Luxenhofer R. Investigating the Influence of Aromatic Moieties on the Formulation of Hydrophobic Natural Products and Drugs in Poly(2-oxazoline)-Based Amphiphiles. Biomacromolecules. 2018 Jul 9;19(7):3119-3128. doi: 10.1021/acs.biomac.8b00708. Epub 2018 May 29. PubMed PMID: 29746117.
8: Granchi C, Minutolo F. Activators of Sirtuin-1 and their Involvement in Cardioprotection. Curr Med Chem. 2018;25(34):4432-4456. doi: 10.2174/0929867325666180214115438. Review. PubMed PMID: 29446717.
9: Lu Y, Hu Q, Chen L, Zhang H, Huang S, Xiong Y, Xia C. Interaction of deoxyschizandrin and schizandrin B with liver uptake transporters OATP1B1 and OATP1B3. Xenobiotica. 2019 Feb;49(2):239-246. doi: 10.1080/00498254.2018.1437647. Epub 2018 Feb 18. PubMed PMID: 29405807.
10: Han S, Lv Y, Kong L, Sun Y, Fu J, Li L, He L. Simultaneous identification of the anaphylactoid components from traditional Chinese medicine injections using rat basophilic leukemia 2H3 and laboratory of allergic disease 2 dual-mixed/cell membrane chromatography model. Electrophoresis. 2018 May;39(9-10):1181-1189. doi: 10.1002/elps.201700457. Epub 2018 Feb 6. PubMed PMID: 29359345.
11: Lee K, Ahn JH, Lee KT, Jang DS, Choi JH. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages. Nutrients. 2018 Jan 15;10(1). pii: E91. doi: 10.3390/nu10010091. PubMed PMID: 29342940; PubMed Central PMCID: PMC5793319.
12: Kong D, Zhang D, Chu X, Wang J. Schizandrin A enhances chemosensitivity of colon carcinoma cells to 5-fluorouracil through up-regulation of miR-195. Biomed Pharmacother. 2018 Mar;99:176-183. doi: 10.1016/j.biopha.2018.01.035. PubMed PMID: 29331856.
13: Zhang ZL, Jiang QC, Wang SR. Schisandrin A reverses doxorubicin-resistant human breast cancer cell line by the inhibition of P65 and Stat3 phosphorylation. Breast Cancer. 2018 Mar;25(2):233-242. doi: 10.1007/s12282-017-0821-9. Epub 2017 Nov 27. PubMed PMID: 29181822.
14: Kwon DH, Cha HJ, Choi EO, Leem SH, Kim GY, Moon SK, Chang YC, Yun SJ, Hwang HJ, Kim BW, Kim WJ, Choi YH. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. Int J Mol Med. 2018 Jan;41(1):264-274. doi: 10.3892/ijmm.2017.3209. Epub 2017 Oct 25. PubMed PMID: 29115385; PubMed Central PMCID: PMC5746320.
15: Guo M, An F, Yu H, Wei X, Hong M, Lu Y. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis. Biomed Pharmacother. 2017 Dec;96:129-136. doi: 10.1016/j.biopha.2017.09.097. Epub 2017 Sep 30. PubMed PMID: 28972885.
16: Zhang H, Bu F, Li L, Jiao Z, Ma G, Cai W, Zhuang X, Lin HS, Shin JG, Xiang X. Prediction of Drug-Drug Interaction between Tacrolimus and Principal Ingredients of Wuzhi Capsule in Chinese Healthy Volunteers Using Physiologically-Based Pharmacokinetic Modelling. Basic Clin Pharmacol Toxicol. 2018 Mar;122(3):331-340. doi: 10.1111/bcpt.12914. Epub 2017 Oct 25. PubMed PMID: 28945011.
17: Guo M, An F, Wei X, Hong M, Lu Y. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation. Inflammation. 2017 Dec;40(6):2163-2172. doi: 10.1007/s10753-017-0656-8. PubMed PMID: 28875271.
18: Zhang M, Wu H, Guo F, Yu Y, Wei J, Geng Y, Wang S, Li S, Yang H. Identification of active components in Yixinshu Capsule with protective effects against myocardial dysfunction on human induced pluripotent stem cell-derived cardiomyocytes by an integrative approach. Mol Biosyst. 2017 Jul 25;13(8):1469-1480. doi: 10.1039/c6mb00813e. PubMed PMID: 28604846.
19: Liu Y, Zhang D, Wang Y, Zhang W, Liu X. Study on the pharmacokinetics of deoxyschizandrin and schizandrin in combination with epigallocatechin gallate, a component of green tea, in rats. Xenobiotica. 2018 Apr;48(4):412-421. doi: 10.1080/00498254.2017.1326187. Epub 2017 May 30. PubMed PMID: 28471331.
20: Lyles JT, Tyler P, Bradbury EJ, Nelson K, Brown CF, Pierce ST, Quave CL. Comparative Phytochemical Analysis of Chinese and Bay Starvine (Schisandra spp.): Potential for Development as a New Dietary Supplement Ingredient. J Diet Suppl. 2017 Nov 2;14(6):640-652. doi: 10.1080/19390211.2017.1304483. Epub 2017 Apr 6. PubMed PMID: 28384001.

Explore Compound Types